2-(3,5-Diméthoxyphényl)pipéridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

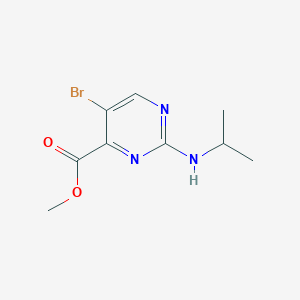

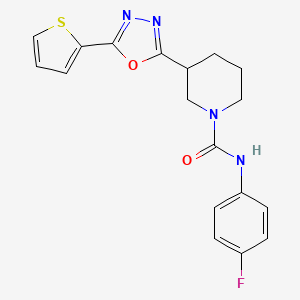

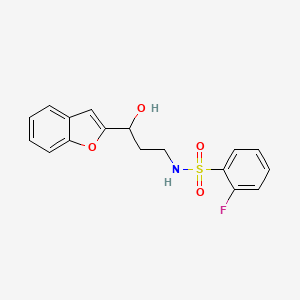

2-(3,5-Dimethoxyphenyl)piperidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.3. The purity is usually 95%.

BenchChem offers high-quality 2-(3,5-Dimethoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale et conception de médicaments

Les dérivés de la pipéridine jouent un rôle crucial dans le développement de médicaments en raison de leur polyvalence structurelle et de leur importance pharmacologique. Les chercheurs ont exploré la synthèse de pipéridines substituées comme blocs de construction pour de nouveaux produits pharmaceutiques. Le motif pipéridine est présent dans plus de vingt classes de médicaments, notamment les antipsychotiques, les analgésiques et les antihistaminiques . Les scientifiques continuent d'étudier l'activité biologique des composés contenant de la pipéridine, dans le but de découvrir de nouveaux agents thérapeutiques.

Propriétés antitumorales et anticancéreuses

Les alcaloïdes naturels contenant le noyau pipéridine ont démontré des effets antiprolifératifs et antimétastatiques contre divers cancers. Des exemples incluent la pipérine, l'évodiamine, la matrine, la berbérine et la tétrandine . Ces composés présentent un potentiel d'agents anticancéreux, ce qui en fait des sujets de recherche en cours.

Biologie chimique et inhibition enzymatique

Les dérivés de la pipéridine peuvent agir comme des inhibiteurs enzymatiques. Par exemple, des composés comme la piritréxime inhibent la dihydrofolate réductase (DHFR) et présentent des effets antitumoraux . La compréhension de leurs interactions avec des enzymes spécifiques contribue à la découverte de médicaments.

Science des matériaux et synthèse organique

Au-delà de la pharmacologie, les dérivés de la pipéridine trouvent des applications dans la science des matériaux. Les chercheurs les utilisent comme blocs de construction pour des matériaux fonctionnels, des polymères et des catalyseurs. Leur réactivité unique permet des voies de synthèse diverses, y compris des réactions multicomposants et des cyclisations .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological and pharmacological activities .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Safety and Hazards

While specific safety data for 2-(3,5-Dimethoxyphenyl)piperidine was not found, it’s important to handle all chemicals with care. Piperidine, a related compound, is classified as hazardous. It’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Orientations Futures

Piperidines, including 2-(3,5-Dimethoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on improving these synthesis methods and exploring new pharmaceutical applications for piperidine derivatives .

Analyse Biochimique

Biochemical Properties

2-(3,5-Dimethoxyphenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The nature of these interactions often involves the binding of 2-(3,5-Dimethoxyphenyl)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

2-(3,5-Dimethoxyphenyl)piperidine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(3,5-Dimethoxyphenyl)piperidine can modulate the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to either the promotion or inhibition of cell growth, depending on the cellular context. Additionally, 2-(3,5-Dimethoxyphenyl)piperidine can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of 2-(3,5-Dimethoxyphenyl)piperidine involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to changes in their activity. For instance, 2-(3,5-Dimethoxyphenyl)piperidine has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,5-Dimethoxyphenyl)piperidine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(3,5-Dimethoxyphenyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-(3,5-Dimethoxyphenyl)piperidine in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 2-(3,5-Dimethoxyphenyl)piperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. For example, in animal studies, low doses of 2-(3,5-Dimethoxyphenyl)piperidine have been shown to modulate enzyme activity without causing toxicity . At higher doses, the compound can induce toxic effects, including liver damage and alterations in metabolic pathways. These threshold effects highlight the importance of dosage in determining the safety and efficacy of 2-(3,5-Dimethoxyphenyl)piperidine.

Metabolic Pathways

2-(3,5-Dimethoxyphenyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and demethylation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 2-(3,5-Dimethoxyphenyl)piperidine.

Transport and Distribution

The transport and distribution of 2-(3,5-Dimethoxyphenyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-(3,5-Dimethoxyphenyl)piperidine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 2-(3,5-Dimethoxyphenyl)piperidine is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, 2-(3,5-Dimethoxyphenyl)piperidine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound to specific subcellular compartments can enhance its biological activity and specificity.

Propriétés

IUPAC Name |

2-(3,5-dimethoxyphenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-11-7-10(8-12(9-11)16-2)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMGRJGTEMCVCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CCCCN2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)

![rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide](/img/structure/B2515058.png)

![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)

![N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2515061.png)